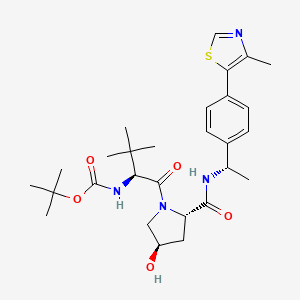

tert-Butyl ((S)-1-((2S,4R)-4-hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate

Description

This compound (CAS: 1997302-16-5, molecular formula: C₂₈H₄₀N₄O₅S, molecular weight: 544.71 g/mol) is a chiral, tert-butyl carbamate-protected pyrrolidine derivative. Its structure features a stereochemically dense core with a 4-methylthiazol-5-yl-substituted phenyl group, a hydroxy-pyrrolidine moiety, and a 3,3-dimethylbutan-2-yl chain. The compound is designed for medicinal chemistry applications, particularly as a component of proteolysis-targeting chimeras (PROTACs) or heterobifunctional degraders targeting proteins such as WDR5 or inhibitors of apoptosis (IAPs) .

Key structural attributes include:

- Stereochemistry: (S)- and (R)-configurations at critical positions ensure proper binding to target proteins.

- Functional groups: The tert-butyl carbamate acts as a protecting group, while the 4-methylthiazole moiety enhances bioavailability and target engagement .

- Solubility and stability: Storage at 2–8°C in a dry, dark environment is recommended to preserve integrity .

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40N4O5S/c1-16(18-9-11-19(12-10-18)22-17(2)29-15-38-22)30-24(34)21-13-20(33)14-32(21)25(35)23(27(3,4)5)31-26(36)37-28(6,7)8/h9-12,15-16,20-21,23,33H,13-14H2,1-8H3,(H,30,34)(H,31,36)/t16-,20+,21-,23+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSJZUBOFCXMSQT-ZERUQHPESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound tert-Butyl ((S)-1-((2S,4R)-4-hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate , with CAS number 1997302-16-5 , is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant research findings.

Molecular Structure

- Molecular Formula : C28H40N4O5S

- Molecular Weight : 544.71 g/mol

Structural Features

The compound features a tert-butyl group, a pyrrolidine ring, and a thiazole-substituted phenyl group, which contribute to its unique biological properties.

| Feature | Description |

|---|---|

| Tert-butyl group | Enhances lipophilicity and stability |

| Pyrrolidine ring | Imparts conformational flexibility |

| Thiazole-substituted phenyl | Potential for interactions with biological targets |

The biological activity of this compound is primarily linked to its ability to modulate specific protein interactions and pathways. Research indicates that it may act as a PROTAC (Proteolysis Targeting Chimera) , which facilitates the degradation of target proteins within cells. This mechanism is significant for therapeutic strategies aimed at cancer treatment and other diseases where protein dysregulation occurs.

Key Findings

- Protein Degradation : The compound has shown efficacy in degrading NR4A1, a protein implicated in immune suppression within tumor microenvironments. This degradation leads to enhanced immune responses against tumors .

- Cell Viability : In vitro studies demonstrated that the compound significantly reduces the viability of cancer cell lines by inducing apoptosis through the activation of caspase pathways .

- Target Specificity : The compound exhibits selective targeting of specific proteins involved in cancer progression while sparing normal cellular functions, indicating a favorable safety profile .

Study 1: NR4A1 Degradation

A study published in Journal of Experimental Medicine highlighted the role of NR4A1 in maintaining an immunosuppressive tumor microenvironment. The application of this compound resulted in a marked decrease in NR4A1 levels, leading to increased infiltration of cytotoxic T cells into tumors .

Study 2: Efficacy Against Melanoma

In another investigation, the compound was tested against melanoma cell lines. Results indicated a dose-dependent reduction in cell proliferation and an increase in apoptosis markers, suggesting its potential as an effective therapeutic agent for melanoma treatment .

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption and distribution characteristics. Toxicity assessments indicate low adverse effects at therapeutic doses, making it a promising candidate for further clinical development.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a pharmaceutical agent. Its structure suggests possible applications in the treatment of various diseases, particularly those involving the central nervous system and cancer.

Case Study: Anticancer Activity

Research has indicated that compounds similar to tert-butyl ((S)-1-((2S,4R)-4-hydroxy...) exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. Studies have shown that modifications in the carbamate moiety can enhance the selectivity and potency against cancer cell lines.

Drug Design and Development

In drug design, the compound's stereochemistry plays a crucial role in its biological activity. The (S) configuration is often associated with enhanced interaction with biological targets, such as receptors or enzymes.

Case Study: Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to evaluate how variations in the molecular structure affect biological activity. For instance, modifications to the thiazole ring have been shown to influence binding affinity to target proteins, leading to improved therapeutic profiles.

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological applications. It may be explored for treating neurodegenerative diseases due to its potential neuroprotective effects.

Case Study: Neuroprotective Effects

Preclinical studies on similar compounds have demonstrated neuroprotective effects against oxidative stress and apoptosis in neuronal cells, suggesting that tert-butyl ((S)-1...) could be further developed for conditions like Alzheimer's disease.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with modifications in the pyrrolidine carbamate, aryl substituents, or linker regions. These changes influence bioactivity, synthetic yield, and physicochemical properties.

Key Findings:

Bioactivity and Target Selectivity :

- The 4-methylthiazol-5-ylphenyl group in the target compound enhances binding to specific hydrophobic pockets in proteins like WDR5, as seen in L10 and RBM5-188 .

- Compound 115 (10d) incorporates a flexible PEG linker, enabling broader protein degradation by improving solubility and spatial alignment between E3 ligases and target proteins .

Synthetic Challenges :

- The target compound’s stereochemical complexity requires precise coupling reagents (e.g., HATU, DIEA) and chiral resolution steps, mirroring methods used for L10 and RBM5-188 .

- Benzyl-substituted analogs (e.g., L10) achieve higher yields (99.2%) due to fewer steric hindrances compared to bulkier phenethyl groups .

Physicochemical Properties :

- Thiazole-containing derivatives exhibit improved metabolic stability over pyrimidine-based analogs (e.g., ) due to reduced oxidative metabolism .

- The tert-butyl group universally enhances solubility in organic solvents, critical for purification via RP-HPLC .

Safety Profiles :

- The target compound’s hazard profile (H302, H315, H319, H335) aligns with other tert-butyl carbamates, emphasizing the need for controlled handling .

NMR and Spectroscopic Analysis

Comparative NMR data (Table 2) reveal how substituents alter chemical environments:

Table 2: Selected NMR Shifts (δ, ppm)

| Proton Position | Target Compound | L10 | RBM5-188 |

|---|---|---|---|

| Pyrrolidine C-H | 4.21 (m) | 4.18 (m) | 4.25 (m) |

| Thiazole C-H | 8.35 (s) | 8.32 (s) | 8.38 (s) |

| tert-butyl CH₃ | 1.42 (s) | 1.40 (s) | 1.45 (s) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.